2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyrimidine core, a piperidine ring, and a phenyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are typically synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Pyrazolo[1,5-a]pyrimidines can be synthesized through a variety of methods, including cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazolo[1,5-a]pyrimidine core is a fused ring system containing two nitrogen atoms . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, piperidine derivatives have diverse physical and chemical properties that make them useful in a variety of applications .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines (PPs), including 2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Chemosensors
The heteroatoms (B, N, O or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions . This property can be utilized in the development of chemosensors .
Bioimaging Applications
Due to their significant photophysical properties, pyrazolo[1,5-a]pyrimidines can be used in bioimaging applications . They can help visualize biological interactions and processes .
Organic Light-Emitting Devices
Pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their photophysical properties . They can be used in the development of organic light-emitting devices .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines have a high impact in medicinal chemistry . They can be used as an antitumor scaffold, leading to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidines have shown potential for enzymatic inhibitory activity . This property can be exploited in the development of new drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)18(15(2)21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSGQVDNNQIQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
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